molecular formula C13H14ClNO2 B3231472 methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride CAS No. 13227-00-4

methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride

Cat. No.: B3231472
CAS No.: 13227-00-4
M. Wt: 251.71 g/mol
InChI Key: CAXBPJGUHOJEHZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride (CAS: 3622-32-0) is an α-amino acid ester derivative featuring a naphthalen-1-yl substituent and a methyl ester group. This compound is widely utilized in pharmaceutical research as a chiral building block or intermediate for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders . Its structure combines the planar aromatic system of naphthalene with the steric and electronic effects of the amino-ester moiety, making it valuable for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

methyl 2-amino-2-naphthalen-1-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXBPJGUHOJEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method includes the esterification of 2-naphthylacetic acid followed by amination and subsequent hydrochloride salt formation . The reaction conditions often involve the use of catalysts and solvents such as methanol or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various naphthyl and amino derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications in scientific research:

Organic Synthesis

Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allows for the formation of different naphthyl and amino derivatives.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and protein-ligand binding . Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties , particularly in anti-inflammatory and anticancer research. Preliminary studies suggest it may exhibit significant biological activities that warrant further investigation .

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and other chemicals. Its unique chemical structure allows it to be a versatile building block for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-amino-2-(naphthalen-1-yl)acetate Hydrochloride

  • Molecular Formula: C₁₄H₁₆ClNO₂
  • Key Differences: The ethyl ester group (C₂H₅) replaces the methyl ester, increasing molecular weight by 14 g/mol.
  • Applications : Used in similar pharmacological contexts but may exhibit altered metabolic stability compared to the methyl analog.

(R)-2-Amino-2-(naphthalen-1-yl)acetic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₂ClNO₂
  • Key Differences :
    • Lacks the methyl ester group, existing as the carboxylic acid form.
    • Molecular weight: 237.68 g/mol (vs. ~253.72 g/mol for the methyl ester).
    • Enhanced hydrogen-bonding capacity due to the free carboxylic acid, affecting solubility and protein interactions .

Methyl 2-amino-2-(2-methoxyphenyl)acetate Hydrochloride

  • Molecular Formula: C₁₀H₁₂ClNO₃
  • Key Differences :
    • Substitutes naphthalen-1-yl with a 2-methoxyphenyl group.
    • Reduced steric bulk and altered electronic properties due to the methoxy group, which may enhance solubility in polar solvents .

2-Amino-2-(naphthalen-2-yl)acetic Acid Hydrochloride

  • CAS : 433292-03-6
  • Key Differences: Positional isomer with the naphthalen-2-yl substituent, altering spatial orientation and π-π stacking interactions.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
Methyl 2-amino-2-(naphthalen-1-yl)acetate HCl C₁₃H₁₄ClNO₂ 253.72 3622-32-0 Naphthalen-1-yl, methyl ester
Ethyl 2-amino-2-(naphthalen-1-yl)acetate HCl C₁₄H₁₆ClNO₂ 267.74 3916781 (CID) Naphthalen-1-yl, ethyl ester
(R)-2-Amino-2-(naphthalen-1-yl)acetic Acid HCl C₁₂H₁₂ClNO₂ 237.68 1192350-47-2 Naphthalen-1-yl, carboxylic acid
Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl C₁₀H₁₂ClNO₃ 229.66 390815-44-8 2-Methoxyphenyl, methyl ester
2-Amino-2-(naphthalen-2-yl)acetic Acid HCl C₁₂H₁₂ClNO₂ 237.68 433292-03-6 Naphthalen-2-yl, carboxylic acid

Biological Activity

Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride is a compound of significant interest in biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

This compound is characterized by its unique structural configuration which facilitates various chemical reactions. It serves as an intermediate in the synthesis of complex organic molecules and is utilized in studies related to enzyme interactions and protein-ligand binding.

Synthesis Pathways

The compound can be synthesized via several methods, including:

  • Oxidation : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Involving alkyl halides and acyl chlorides under acidic or basic conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties, comparable to standard antimicrobial agents .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Activity Type
This compound0.5Antibacterial
Compound 70.064Antifungal
Compound 200.05Antifungal
Standard Drug (e.g., Amoxicillin)VariesReference

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism involves modulation of enzymatic activity, which can lead to various biological effects, including anti-inflammatory and anticancer activities .

Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibits strong antifungal activity against multiple fungal species, with MIC values significantly lower than those of conventional antifungal agents .
  • Cytotoxicity Tests : In vitro tests on cancer cell lines revealed that the compound possesses cytotoxic properties, indicating potential for development as an anticancer agent .
  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in modulating metabolic processes.

Case Studies

A notable case study involved the evaluation of the compound's effects on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that derivatives of this compound exhibited promising cytotoxic activity compared to standard treatments like 5-fluorouracil .

Q & A

Q. Methodological Answer :

  • ¹H NMR (DMSO-d₆): δ 8.2–7.4 ppm (naphthalene protons), δ 4.3 ppm (ester methyl), δ 3.1 ppm (amine).
  • FT-IR : 1740 cm⁻¹ (ester C=O), 2500–3000 cm⁻¹ (amine HCl stretch).
  • HRMS : Exact mass matching m/z 237.69 (C₁₃H₁₄ClNO₂) with <2 ppm error .

Advanced Question: How to quantify trace impurities in bulk batches?

Methodological Answer :
UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient (5–95% over 10 min) resolves impurities at 0.1% levels. For structural identification, LC-MS/MS in MRM mode detects common by-products like 1-naphthylacetic acid (m/z 186.06) .

Basic Question: What storage conditions prevent decomposition?

Methodological Answer :
Store at -20°C in airtight, light-resistant containers with desiccants (silica gel). Solvent-based stocks (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles. Periodic TLC (silica, ethyl acetate/hexane 1:1) monitors stability .

Advanced Question: How to optimize reaction yields in asymmetric syntheses?

Methodological Answer :
Chiral auxiliaries (e.g., (R)-BINOL) or catalysts (e.g., Jacobsen’s thiourea) enhance enantiomeric excess. Solvent polarity (DMF vs. THF) and base selection (Et₃N vs. K₂CO₃) impact reaction kinetics. In situ FT-IR tracks intermediate formation, while HPLC with a chiral column (Chiralpak IA, hexane/isopropanol 85:15) quantifies enantiomeric ratios .

Advanced Question: How to resolve enantiomeric purity for chiral derivatives?

Methodological Answer :
Chiral SFC (supercritical fluid chromatography) with CO₂/ethanol mobile phases offers rapid resolution (e.g., 5 min runtime). Alternatively, Mosher ester analysis via ¹H NMR compares Δδ values of diastereomeric esters to assign absolute configuration .

Advanced Question: How to address solubility challenges in biological assays?

Methodological Answer :
Use co-solvents (≤5% DMSO in PBS) or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability. For in vitro assays, equilibrium solubility is measured via shake-flask method (pH 1–7.4 buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride
Reactant of Route 2
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methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride

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